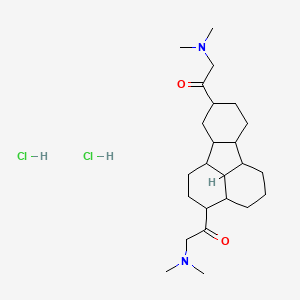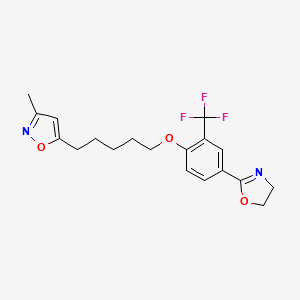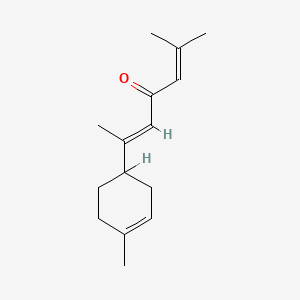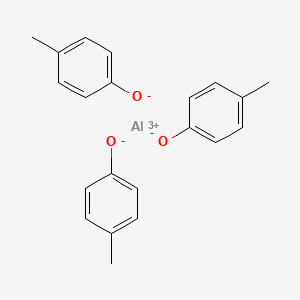
Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- is a chemical compound with the molecular formula C17H20N2OThis compound is particularly notable for its structural similarity to acridine derivatives, which are known for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- typically involves the reaction of 1,2,3,4-tetrahydroacridine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted acridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-Tetrahydro-9-acridinyl)acetamide: This compound is structurally similar but has an acetamide group instead of a butanamide group.
9-Amino-1,2,3,4-tetrahydroacridine: Another related compound, known for its use as an acetylcholinesterase inhibitor.
Uniqueness
Butanamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- is unique due to its specific butanamide group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
123792-69-8 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)butanamide |
InChI |
InChI=1S/C17H20N2O/c1-2-7-16(20)19-17-12-8-3-5-10-14(12)18-15-11-6-4-9-13(15)17/h3,5,8,10H,2,4,6-7,9,11H2,1H3,(H,18,19,20) |
InChI Key |
HHGNFMTUNLFUTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















